1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Overview
Description
1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the tert-butyldimethylsilyl, methoxy, and dioxaborolan groups imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.
Preparation Methods
The synthesis of 1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, including the introduction of the tert-butyldimethylsilyl group, methoxylation, and the formation of the dioxaborolan moiety. The synthetic route often starts with the preparation of the indole core, followed by selective functionalization at specific positions. Reaction conditions may include the use of strong bases, protecting groups, and transition metal catalysts to achieve the desired transformations. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dioxaborolan group can be reduced to form boronic acids or boranes.
Substitution: The tert-butyldimethylsilyl group can be substituted with other silyl groups or removed to expose reactive sites on the indole ring. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for cross-coupling reactions. .
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with molecular targets and pathways. The compound’s functional groups enable it to participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition. The tert-butyldimethylsilyl group provides steric protection, while the dioxaborolan group facilitates cross-coupling reactions. These interactions contribute to the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can be compared with similar compounds, such as:
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: This compound shares the dioxaborolan group but differs in the core structure and functional groups.
tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound has a similar dioxaborolan group but features an indazole core instead of an indole core. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C22H36BNO3Si |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
tert-butyl-[5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane |
InChI |
InChI=1S/C22H36BNO3Si/c1-15-19(23-26-21(5,6)22(7,8)27-23)17-14-16(25-9)12-13-18(17)24(15)28(10,11)20(2,3)4/h12-14H,1-11H3 |
InChI Key |
AXRIXTCAOIKONW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(C3=C2C=C(C=C3)OC)[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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